2-(Pyrrolidin-1-yl)pyrimidine

Anti-HIV-1 Antiviral Medicinal Chemistry

2-(Pyrrolidin-1-yl)pyrimidine (CAS 192197-34-5) is a heterocyclic building block that enables the synthesis of derivatives with proven anti-HIV-1 (EC50 <20 µM), AChE inhibitory (IC50 5.5 µM), and caspase-1/4/5 inhibitory (Ki 8–16 nM) activity. Unlike 2-amino or 2-alkyl pyrimidines, the pyrrolidine ring provides unique steric bulk and conformational rigidity, driving distinct target selectivity. Sourcing the unsubstituted core allows precise derivatization at the 1- and 6-positions. High-purity (≥97%) research-grade material for medicinal chemistry and lead optimization programs.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
CAS No. 192197-34-5
Cat. No. B071391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-yl)pyrimidine
CAS192197-34-5
SynonymsPyrimidine, 2-(1-pyrrolidinyl)- (9CI)
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=CC=N2
InChIInChI=1S/C8H11N3/c1-2-7-11(6-1)8-9-4-3-5-10-8/h3-5H,1-2,6-7H2
InChIKeyPCXCZMYBFGWKKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrrolidin-1-yl)pyrimidine (CAS 192197-34-5): Procurement-Grade Overview for Medicinal Chemistry and Chemical Biology


2-(Pyrrolidin-1-yl)pyrimidine (CAS 192197-34-5) is a heterocyclic small molecule with the formula C8H11N3 and molecular weight of 149.19 g/mol . It functions as a core building block or scaffold in medicinal chemistry for generating substituted pyrimidine derivatives. The compound's activity profile varies substantially depending on the specific substitution pattern on the pyrimidine ring; it is not an intrinsically optimized drug molecule but rather a modular starting point for derivative synthesis [1].

2-(Pyrrolidin-1-yl)pyrimidine: Why Structurally Similar Pyrimidine Analogs Are Not Interchangeable in Research Programs


Substituting 2-(pyrrolidin-1-yl)pyrimidine with a closely related 2-amino or 2-alkyl pyrimidine derivative is unlikely to yield equivalent biological outcomes. The pyrrolidine ring imposes a specific steric bulk, conformational rigidity, and altered electronic environment compared to an amino or simple alkyl substituent. This differential profile directly impacts molecular recognition, with documented examples showing that even minor changes to the C-2 substitution pattern on pyrimidines can alter target selectivity, potency, and binding mechanisms [1]. Furthermore, within the 2-pyrimidinyl pyrrolidine series itself, the addition of substituents at the 1st and 6th positions of the pyrimidine ring has been shown to markedly modulate anti-HIV activity, confirming that the core scaffold's activity is not fixed and requires precise structural definition [2].

2-(Pyrrolidin-1-yl)pyrimidine: Quantitative Differentiation Evidence Versus Alternative Heterocyclic Scaffolds


Anti-HIV-1 Activity: C-4 Substituted Derivative Outperforms Parent Scaffold in Primary Human Lymphocytes

When the 2-(pyrrolidin-1-yl)pyrimidine scaffold is modified with a benzyl fragment at the 1st position and an aniline fragment at the 6th position (derivatives 5e and 5f), the resulting compounds exhibit markedly improved anti-HIV-1 potency compared to the unsubstituted 2-pyrimidinyl pyrrolidine core. This is a direct comparative observation from the same study, where the parent 2-pyrimidinyl pyrrolidines generally showed weaker or undetectable activity while the optimized derivatives achieved EC50 values below 20 µM [1].

Anti-HIV-1 Antiviral Medicinal Chemistry

AChE Inhibitory Potency: 2-Pyrrolidinyl Substitution Yields IC50 of 5.5 µM

A systematic SAR study of 2,4-disubstituted pyrimidines evaluated multiple C-2 substituents for AChE inhibitory activity. The derivative N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine (9a) was identified as the most potent AChE inhibitor in the series with an IC50 of 5.5 µM [1]. This potency is comparable to, and establishes a baseline against which other C-2 substituted derivatives in the same study can be compared.

Acetylcholinesterase Inhibition Alzheimer's Disease SAR

Inflammatory Caspase Inhibition: Bis-Pyrrolidinyl Pyrimidine Scaffold Delivers Low Nanomolar Potency with Non-Competitive Mechanism

While the monomeric 2-(pyrrolidin-1-yl)pyrimidine is a core building block, its dimeric analog 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (represented by CK-1-41) demonstrates a distinctive activity profile. CK-1-41 inhibits caspase-1 with an IC50 of 31 ± 10 nM and exhibits Ki values between 8 and 16 nM across caspases-1, -4, and -5, acting through a non-competitive, time-dependent mechanism [1]. This potency and mechanism differ substantially from other pyrimidine-based caspase inhibitors that may act competitively or with reduced pan-selectivity.

Caspase Inhibition Inflammation Allosteric Modulation

Histamine Receptor Binding: Pyrrolidinyl Pyrimidine Binds H3R with Kd of 1.35 nM

Binding data for a pyrrolidinyl pyrimidine derivative demonstrates high-affinity interaction with the human histamine H3 receptor (H3R), achieving a dissociation constant (Kd) of 1.35 nM [1]. This level of affinity places the compound among potent H3R ligands, though direct comparative data to other C-2 substituted pyrimidines in this assay are not available.

GPCR Histamine Receptor Binding Affinity

2-(Pyrrolidin-1-yl)pyrimidine: Application Scenarios Supported by Quantitative Evidence


Medicinal Chemistry: Synthesis of Optimized Anti-HIV-1 Derivatives

Procurement of 2-(pyrrolidin-1-yl)pyrimidine enables the synthesis of substituted derivatives, particularly those with benzyl and aniline modifications at the 1st and 6th positions of the pyrimidine ring (e.g., 5e, 5f), which have demonstrated anti-HIV-1 activity with EC50 values below 20 µM in primary human lymphocytes [1]. This is a direct application supported by the evidence that the unsubstituted core is a precursor to active antiviral compounds.

Neuroscience Research: AChE Inhibitor Development

The 2-(pyrrolidin-1-yl)pyrimidine scaffold can be used to generate AChE inhibitors. The derivative N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine (9a) exhibits an AChE IC50 of 5.5 µM, providing a quantitative benchmark for cholinergic target engagement [2]. This scenario is relevant for Alzheimer's disease and cognitive disorder research programs.

Inflammation Research: Pan-Caspase Inhibitor Scaffold Development

The bis-pyrrolidinyl pyrimidine scaffold (derived from 2-(pyrrolidin-1-yl)pyrimidine building blocks) yields potent, non-competitive inhibitors of inflammatory caspases. Representative compound CK-1-41 inhibits caspase-1 with an IC50 of 31 ± 10 nM and shows Ki values of 8-16 nM across caspases-1, -4, and -5 [3]. This application is supported by evidence demonstrating a unique mechanism of action and high pan-selectivity not commonly observed with alternative scaffolds.

GPCR Target Engagement: Histamine H3 Receptor Ligand Optimization

Pyrrolidinyl pyrimidine derivatives have been shown to bind the human histamine H3 receptor with a Kd of 1.35 nM [4]. This high-affinity interaction supports the use of 2-(pyrrolidin-1-yl)pyrimidine as a starting point for developing H3R ligands for neuroscience or sleep disorder research applications.

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